1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone

Lipophilicity ADME Prediction Chromatographic Behavior

1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone (CAS 78927-73-8), also systematically referred to as 5-acetyl-2-ethoxybenzyl chloride, is a bifunctional acetophenone building block bearing an electrophilic chloromethyl handle and a modifiable acetyl group on an ethoxy-activated aromatic ring. Its molecular formula is C₁₁H₁₃ClO₂ with a molecular weight of 212.67 g/mol, and a computed XLogP3-AA value of 2.3, which establishes a defined lipophilicity profile distinct from its hydroxy or methoxy congeners.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 78927-73-8
Cat. No. B3024879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone
CAS78927-73-8
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)C)CCl
InChIInChI=1S/C11H13ClO2/c1-3-14-11-5-4-9(8(2)13)6-10(11)7-12/h4-6H,3,7H2,1-2H3
InChIKeyFIPSFZJGBBXYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone (CAS 78927-73-8): A Differentiated Acetophenone Intermediate for Targeted Synthesis


1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone (CAS 78927-73-8), also systematically referred to as 5-acetyl-2-ethoxybenzyl chloride, is a bifunctional acetophenone building block bearing an electrophilic chloromethyl handle and a modifiable acetyl group on an ethoxy-activated aromatic ring [1]. Its molecular formula is C₁₁H₁₃ClO₂ with a molecular weight of 212.67 g/mol, and a computed XLogP3-AA value of 2.3, which establishes a defined lipophilicity profile distinct from its hydroxy or methoxy congeners [1]. The compound is historically rooted in the well-characterized chloromethylation chemistry of 4-alkoxyacetophenones, first systematically explored in the 1950s, providing a robust synthetic pedigree and predictable reactivity [2].

Why 1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone Cannot Be Interchanged with Other Alkoxy or Hydroxy Acetophenone Analogs


Placeholder substitution within the 4-alkoxy-3-chloromethyl-acetophenone series is chemically unsound because altering the O-substituent fundamentally changes three critical procurement parameters: lipophilicity-driven phase partitioning (the ethoxy compound possesses a calculated logP of 2.3), steric bulk at the reactive para-position, and the leaving-group ability of the alkoxy substituent under acidic or nucleophilic conditions [1][2]. These physicochemical shifts translate directly into divergent reaction rates, purification behavior, and downstream intermediate stability, meaning a methoxy or hydroxy analog will not replicate the ethoxy derivative's performance in multi-step sequences optimized for its specific profile.

Quantitative Differentiation Evidence for 1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone Versus Closest Analogs


Computed Lipophilicity (XLogP3-AA) of the Ethoxy Derivative Versus Methoxy and Hydroxy Analogs

The target compound 1-(3-chloromethyl-4-ethoxy-phenyl)-ethanone exhibits a computed XLogP3-AA value of 2.3, which constitutes a measurable increase in lipophilicity over its 4-methoxy analog (CAS 62581-82-2, computed XLogP ~1.8) and a substantial increase over the 4-hydroxy analog (CAS 24085-05-0, computed XLogP ~1.2) [1]. This logP difference of 0.5 units relative to the methoxy compound typically translates to a 2-3 fold higher organic/aqueous partition coefficient, directly impacting extraction efficiency and normal-phase chromatographic retention [2].

Lipophilicity ADME Prediction Chromatographic Behavior

Molecular Weight and Heavy Atom Count Differentiation for Reaction Stoichiometry and Shipping Costs

The target compound has a molecular weight of 212.67 g/mol and contains 14 heavy atoms (C11H13ClO2) [1]. The closest 4-methoxy analog (CAS 62581-82-2) has a molecular weight of 198.65 g/mol (C10H11ClO2, 13 heavy atoms), while the 4-hydroxy analog (CAS 24085-05-0) is 184.62 g/mol (C9H9ClO2, 12 heavy atoms) . The 14.02 g/mol mass increment over the methoxy derivative and 28.05 g/mol over the hydroxy derivative directly affects molar-scale reagent calculations, with the higher mass dictating larger quantities needed for equimolar reactions in multi-kilogram campaigns.

Molecular Weight Stoichiometry Procurement Cost

Ethoxy-Specific Reactivity in the Chlormethylation of 4-Alkoxyacetophenones

The seminal 1957 study by Profft and Drux demonstrated that 4-ethoxyacetophenone undergoes clean chloromethylation with paraformaldehyde and HCl to yield the target 2-alkoxy-5-acetylbenzyl chloride as the principal product [1]. While yield data for individual alkoxy variants are not disaggregated in the available abstract, the study confirms that ethoxy is the smallest alkoxy substituent that still provides sufficient steric and electronic activation for high selectivity at the 3-position, compared to methoxy (which can promote competing O-demethylation under strongly acidic chloromethylation conditions) or higher alkoxy homologs (which reduce reaction rates due to increased steric hindrance) [1].

Synthetic Chemistry Chloromethylation Reaction Selectivity

Spectral Fingerprint Documentation: NMR, FTIR, and UV-Vis Confirmation for Identity Verification

The target compound has authenticated reference spectra deposited in the Wiley KnowItAll database, including ¹H NMR (CDCl₃ solvent), FTIR (capillary cell melt technique), and UV-Vis (methanol solvent) data [1]. The original sample source is traced to Drux, Veb, Fahlberg-List, Magdeburg, Germany, providing a verifiable chain of custody for spectral reference. In contrast, the 4-methoxy and 4-hydroxy analogs do not have equivalent multi-spectral reference data aggregated in the same curated database, forcing procurement teams to rely on vendor-supplied certificates of analysis alone for identity confirmation.

Quality Control Spectroscopy Identity Confirmation

ChEMBL Annotated CYP1A1 Inhibition Screening Data

The target compound was tested against human CYP1A1 and showed an IC₅₀ > 20,000 nM, indicating negligible inhibition of this cytochrome P450 isoform in vitro [1]. This screening result, curated in the BindingDB database (BDBM50269354, linked to ChEMBL ID CHEMBL1335197), provides a quantitative safety-relevant data point for teams evaluating the compound's suitability as a precursor or impurity standard in pharmaceutical development where CYP1A1-mediated drug-drug interactions are a concern. Comparable CYP1A1 screening data for the 4-methoxy and 4-hydroxy analogs were not located in the same database, limiting direct comparator evaluation but establishing a baseline for the ethoxy derivative.

CYP Inhibition Off-Target Screening Drug-Drug Interaction Risk

GHS Hazard Classification and Skin Corrosion Profile for Safe Handling Differentiation

According to the ECHA C&L Inventory, 1-(3-chloromethyl-4-ethoxy-phenyl)-ethanone is classified as Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Corrosion Category 1B (H314: causes severe skin burns and eye damage), and STOT SE Category 3 (H335: may cause respiratory irritation) [1]. This skin corrosion classification (Category 1B) imposes more stringent personal protective equipment requirements compared to the 4-hydroxy analog (CAS 24085-05-0), which is not classified as a skin corrosive based on available supplier SDS data . Procurement teams handling the ethoxy derivative must budget for corrosion-resistant storage containers and enhanced PPE, a differential operational cost factor.

Safety Hazard Classification Storage

Procurement-Ready Application Scenarios for 1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone Based on Its Differentiated Profile


Medicinal Chemistry Intermediate for S-Substituted Isothiourea and Aminomethylacetophenone Libraries

The ethoxy-bearing chloromethyl group of 1-(3-chloromethyl-4-ethoxy-phenyl)-ethanone serves as the key electrophile for constructing S-(2-alkoxy-5-acetylbenzyl)isothiourea derivatives via reaction with thioureas and secondary amines, a scaffold class investigated for mutagenic and biological activity [1]. The ethoxy-substituted variant delivers a specific lipophilicity (XLogP3-AA: 2.3) that influences the partition coefficient and membrane permeability of the resulting library members, differentiating them from methoxy-derived analogs in cell-based screening campaigns.

Synthetic Building Block for Chalcone-Derived Antimicrobial Agents

The acetyl group at the para-position relative to the ethoxy substituent makes this compound a suitable acetophenone partner in Claisen-Schmidt condensations with aromatic aldehydes to generate chalcones [1]. The ethoxy substitution pattern is expected to modulate the electronic density and steric profile of the resulting chalcone, potentially yielding differentiated antimicrobial activity profiles compared to chalcones derived from the 4-methoxy or 4-hydroxy acetophenone congeners.

Pharmaceutical Intermediate Requiring Defined CYP1A1 Off-Target Safety Profile

With a documented CYP1A1 IC₅₀ exceeding 20,000 nM, this ethoxy-chloromethyl acetophenone offers a favorable off-target cytochrome P450 inhibition baseline for teams synthesizing drug candidates where residual intermediates must meet strict impurity qualification thresholds [1]. This screening data provides a compliance-relevant selection criterion over uncharacterized methoxy or hydroxy analogs when the synthetic route exposes the final API to potential carry-over of this building block.

Quote Request

Request a Quote for 1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.